3-Chloro-N-(2-fluorobenzyl)aniline chemical structure and properties
3-Chloro-N-(2-fluorobenzyl)aniline chemical structure and properties
An In-depth Technical Guide to 3-Chloro-N-(2-fluorobenzyl)aniline
Executive Summary: This document provides a comprehensive technical overview of 3-Chloro-N-(2-fluorobenzyl)aniline, a halogenated secondary amine of significant interest in medicinal chemistry and synthetic organic chemistry. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this compound in research and development.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
3-Chloro-N-(2-fluorobenzyl)aniline is a disubstituted aniline derivative. The core structure consists of a 3-chloroaniline moiety N-substituted with a 2-fluorobenzyl group.
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-N-(2-fluorobenzyl)aniline | N/A |
| CAS Number | 1019541-39-9 | [1] |
| Molecular Formula | C₁₃H₁₁ClFN | [1][2] |
| SMILES | FC1=CC=CC=C1CNC2=CC=C(Cl)C=C2 | [1] |
Molecular Structure
The two-dimensional chemical structure of 3-Chloro-N-(2-fluorobenzyl)aniline is depicted below. The molecule's architecture, featuring two halogen-substituted aromatic rings linked by a secondary amine, is a common motif in pharmacologically active compounds. The presence of chlorine and fluorine atoms significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule.[3][4]
Caption: 2D Structure of 3-Chloro-N-(2-fluorobenzyl)aniline.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
| Property | Value | Source |
| Molecular Weight | 235.68 g/mol | [1][2] |
| Appearance | Expected to be a solid or oil | N/A |
| Storage | Sealed in dry, 2-8℃ | [1][2] |
Synthesis and Purification
The synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline is most commonly achieved via reductive amination. This well-established method offers high yields and operational simplicity, making it a preferred route in both academic and industrial settings.
Synthetic Strategy: Reductive Amination
Causality: Reductive amination is the method of choice because it forms the C-N bond and reduces the intermediate imine in a single procedural pot, which is efficient. The reaction between 3-chloroaniline and 2-fluorobenzaldehyde readily forms a Schiff base (imine), which is then reduced to the target secondary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. It is selective for the imine in the presence of the aldehyde, preventing the undesired reduction of the starting aldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 3-Chloro-N-(2-fluorobenzyl)aniline.
Materials and Reagents:
-
2-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 3-chloroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 2-fluorobenzaldehyde (1.05 eq.).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Progression: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-N-(2-fluorobenzyl)aniline.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for synthesis.
Spectroscopic and Analytical Characterization
Structural confirmation of the synthesized compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of the target molecule's identity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 3-chloroaniline and 2-fluorobenzyl rings. The methylene bridge protons (-CH₂-) would appear as a doublet due to coupling with the adjacent amine proton, and the amine proton (-NH-) would likely appear as a broad singlet or a triplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The number of signals will correspond to the number of chemically non-equivalent carbons. The carbons attached to chlorine and fluorine will show characteristic shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit a characteristic N-H stretching band in the region of 3300-3500 cm⁻¹. Other key peaks will include C-H stretches for the aromatic rings, C=C aromatic ring stretches, a C-N stretching vibration, and C-Cl and C-F stretching bands.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, corresponding to the molecular weight. The isotopic pattern of the molecular ion peak, with an (M+2) peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.
Applications and Biological Significance
3-Chloro-N-(2-fluorobenzyl)aniline serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Halogenated anilines are frequently incorporated into drug candidates to modulate their pharmacological properties.[3][4][7] The specific substitution pattern of this compound can be leveraged to explore structure-activity relationships (SAR) in drug discovery programs. For instance, similar structures are key components in the synthesis of kinase inhibitors for cancer therapy.[7]
Safety and Handling
As a laboratory chemical, 3-Chloro-N-(2-fluorobenzyl)aniline should be handled with appropriate care. While specific toxicity data for this compound is not widely published, related chloroanilines are known to be toxic.[8][9]
-
General Hazards: Based on related compounds like 3-chloroaniline, it should be considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10]
Conclusion
3-Chloro-N-(2-fluorobenzyl)aniline is a synthetically accessible and valuable intermediate for chemical research and drug discovery. Its distinct structural features, imparted by the halogen substituents, make it an attractive scaffold for the development of novel small molecules. This guide provides a foundational understanding of its synthesis, properties, and handling, empowering researchers to utilize this compound effectively and safely in their scientific endeavors.
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PubChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Chloro Aniline 98%. Retrieved from [Link]
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SpectraBase. (n.d.). 3-chloro-N-{2-[(4-fluorobenzyl)oxy]benzyl}-4-(4-morpholinyl)aniline. Retrieved from [Link]
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MilliporeSigma. (2025). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved from [Link]
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PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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International Chemical Safety Cards. (n.d.). ICSC 0130 - 3-CHLOROANILINE. Retrieved from [Link]
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